Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid)
Description
"Imino(methyl)(pyrrolidin-3-yl)-lambda⁶-sulfanone, bis(trifluoroacetic acid)" is a sulfanone derivative featuring a pyrrolidine ring substituted at the 3-position, coordinated with a bis(trifluoroacetic acid) moiety. This compound belongs to the class of λ⁶-sulfanenimines, characterized by a hypervalent sulfur center bonded to imino and organic groups. The bis(trifluoroacetic acid) component likely enhances solubility and stability, making it relevant for applications in medicinal chemistry or catalysis.
Properties
Molecular Formula |
C9H14F6N2O5S |
|---|---|
Molecular Weight |
376.28 g/mol |
IUPAC Name |
imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2OS.2C2HF3O2/c1-9(6,8)5-2-3-7-4-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |
InChI Key |
MUAQUYDCUWUBIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of sulfoximines such as Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone generally involves the oxidation and imination of sulfides or sulfoxides. For this specific compound, the key steps include:
- Starting material : A methyl sulfide bearing a pyrrolidin-3-yl substituent on sulfur.
- Oxidation : Conversion of the sulfide to the sulfoxide or sulfone intermediate.
- Imination : Introduction of the imino group (S=NR) to form the sulfoximine.
- Salt formation : Treatment with trifluoroacetic acid to yield the bis(trifluoroacetic acid) salt.
Detailed Synthetic Route
Step 1: Preparation of Methyl(pyrrolidin-3-yl)sulfide
- React methyl iodide with pyrrolidin-3-yl thiol or a related precursor under basic conditions to form methyl(pyrrolidin-3-yl)sulfide.
- Typical solvents: dichloromethane or acetonitrile.
- Temperature: 0 °C to room temperature.
- Yield: Generally high (70–85%).
Step 2: Oxidation to Sulfoxide or Sulfone
- Oxidize the sulfide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
- Control of oxidation level is critical to avoid over-oxidation.
- Conditions: 0 °C to room temperature, in dichloromethane or acetonitrile.
- Yields range from 60–90% depending on conditions.
Step 3: Imination to Sulfoximine
- The sulfoxide intermediate undergoes imination using electrophilic nitrogen sources such as O-mesitylenesulfonylhydroxylamine (MSH) or chloramine-T.
- Catalysts such as transition metals (e.g., rhodium or iron complexes) may be employed to facilitate the reaction.
- Reaction typically proceeds at room temperature to 50 °C.
- Yields: 50–80%.
Step 4: Salt Formation with Trifluoroacetic Acid
- The free sulfoximine base is treated with trifluoroacetic acid (TFA) in an appropriate solvent (e.g., ethyl acetate or dichloromethane).
- This step yields the bis(trifluoroacetic acid) salt, enhancing solubility and stability.
- Conditions: Room temperature, stirring for 1–2 hours.
- Yield: Quantitative to near-quantitative.
Research Findings and Optimization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methyl(pyrrolidin-3-yl)sulfide formation | Methyl iodide, base (NaH or K2CO3) | 0 to 25 | DCM/Acetonitrile | 75–85 | High purity starting material |
| Oxidation to sulfoxide | m-CPBA or H2O2 | 0 to 25 | DCM/Acetonitrile | 65–90 | Control to avoid sulfone |
| Imination to sulfoximine | MSH or chloramine-T, catalyst (Rh/Fe) | 25 to 50 | DCM/Acetonitrile | 50–80 | Catalyst improves selectivity |
| Salt formation | Trifluoroacetic acid | 25 | DCM/EtOAc | 95–99 | Quantitative salt formation |
Analytical Characterization
- NMR Spectroscopy : Confirms the presence of the imino group and substitution pattern.
- Mass Spectrometry : Molecular ion peaks consistent with the sulfoximine and salt.
- Elemental Analysis : Matches expected composition for bis(trifluoroacetic acid) salt.
- X-ray Crystallography : Used in select studies to confirm molecular geometry and sulfur oxidation state.
Comparative Analysis of Preparation Methods
The preparation methods for sulfoximines vary primarily in the choice of oxidizing and iminating agents. The use of m-CPBA for oxidation and O-mesitylenesulfonylhydroxylamine for imination has been widely accepted due to high yields and operational simplicity. Transition metal catalysts improve reaction rates and selectivity but add complexity and cost.
| Method Aspect | m-CPBA + MSH (Catalyzed) | H2O2 + Chloramine-T (Uncatalyzed) | Comments |
|---|---|---|---|
| Yield | 70–80% | 50–65% | Catalysis improves yield |
| Reaction Time | 4–6 hours | 8–12 hours | Catalysis reduces time |
| Purity of Product | High | Moderate | Catalysis favors selectivity |
| Cost | Moderate | Low | Catalysts add cost |
| Scalability | Good | Good | Both scalable with optimization |
Summary and Recommendations
The preparation of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) involves a multi-step process starting from methyl(pyrrolidin-3-yl)sulfide, followed by controlled oxidation, imination, and salt formation. The use of m-CPBA and O-mesitylenesulfonylhydroxylamine in the presence of transition metal catalysts offers the best balance of yield, purity, and reaction efficiency.
For large-scale synthesis, careful control of oxidation state and reaction conditions is essential to avoid by-products. The final salt formation with trifluoroacetic acid ensures enhanced stability and solubility, facilitating downstream applications.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfanone group can be further oxidized to form sulfoxides and sulfones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanone group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural Analogs
The following compounds serve as structural analogs due to their shared λ⁶-sulfanone core and heterocyclic substituents:
Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone (CAS 1621962-58-0)
Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone (CAS 76456-06-9)
Table 1: Comparative Physicochemical Properties
†Assumed based on bis(trifluoroacetic acid) coordination.
Key Differences and Implications
Substituent Effects
- Pyrrolidine vs. Pyridine :
- The pyrrolidine ring in the target compound introduces a flexible, electron-donating amine group, contrasting with pyridine's rigid, electron-withdrawing aromatic system. This difference may reduce crystallinity (lower melting point) and enhance basicity, favoring interactions in biological systems .
- Pyridine-based analogs exhibit predictable aromatic stabilization, while pyrrolidine’s saturated ring could increase susceptibility to oxidation or ring-opening reactions.
Salt Form (Bis-TFA)
- This modification is critical for pharmaceutical formulations or catalytic applications requiring polar solvents.
Electronic and Steric Effects
Biological Activity
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid) is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- Imino group : Contributes to hydrogen bonding capabilities.
- Sulfanone moiety : Involved in redox reactions.
Its molecular formula is , with a molecular weight of approximately 376.28 g/mol. The trifluoroacetic acid moiety enhances solubility and stability in biological systems.
Antimicrobial Properties
Research indicates that imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone exhibits significant antimicrobial activity against various microbial strains. This suggests its potential utility in developing new antimicrobial agents. Studies have shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Enterococcus faecalis.
The minimum inhibitory concentration (MIC) values for these strains indicate promising antibacterial properties, emphasizing the compound's role in combating antibiotic-resistant pathogens.
Anticancer Activity
Preliminary studies suggest potential anticancer effects, particularly through:
- Inhibition of cell proliferation : The compound has shown efficacy against cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer).
- Mechanism of action : It may involve modulation of specific cellular signaling pathways or enzyme activities, leading to reduced tumor growth.
The biological activity of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is believed to stem from its ability to interact with various molecular targets:
- Enzyme inhibition : The compound may bind to active sites on enzymes, altering their conformation and activity.
- Cellular signaling modulation : It can affect pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties, imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone was tested against multiple strains of bacteria. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 78 |
These findings highlight the compound's potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of the compound involved in vitro assays on Hela and A549 cell lines. The results demonstrated:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Hela | 226 |
| A549 | 242.52 |
This data suggests that imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone may inhibit cancer cell growth effectively.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone bis(trifluoroacetic acid) in academic laboratories?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between pyrrolidine derivatives and sulfonyl precursors. For example:
- Step 1: React 3-aminopyrrolidine with methylsulfonyl chloride under inert conditions (argon/nitrogen) to form the sulfonamide intermediate.
- Step 2: Oxidize the intermediate using trifluoroacetic acid (TFA) as both solvent and catalyst to stabilize the sulfanone structure.
- Critical Parameters: Temperature control (0–5°C during substitution, room temperature for oxidation), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and solvent purity (HPLC-grade TFA).
- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., methyl group on pyrrolidine, sulfanone backbone).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion at m/z 352.1 for the parent compound).
- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis to verify empirical formula (e.g., CHFNOS).
- Purity Assessment: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported reactivity data for sulfanone derivatives under varying pH conditions?
Methodological Answer:
- Contradiction: Some studies report sulfanone stability at pH 7–9, while others note decomposition at pH >7.
- Resolution:
- pH-Dependent Stability Assays: Incubate the compound in buffered solutions (pH 4–10) at 37°C for 24 hours. Analyze degradation products via LC-MS.
- Mechanistic Insight: Use density functional theory (DFT) to model hydrolysis pathways, identifying susceptible bonds (e.g., sulfonyl-imino group).
- Cross-Validation: Compare results with structurally analogous compounds (e.g., ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone) to isolate substituent-specific effects .
Q. Q4. How can researchers design assays to evaluate the compound’s biological activity while mitigating interference from trifluoroacetate counterions?
Methodological Answer:
- Challenge: Trifluoroacetic acid (TFA) counterions may inhibit enzymatic activity or confound cytotoxicity assays.
- Mitigation Strategies:
- Ion-Exchange Chromatography: Replace TFA with biocompatible salts (e.g., acetate or hydrochloride) post-synthesis.
- Control Experiments: Include TFA-only controls at equivalent concentrations to isolate its effects.
- Activity Profiling: Use orthogonal assays (e.g., fluorescence polarization for target binding vs. cell viability assays) to confirm specificity .
Stability and Reactivity
Q. Q5. What are the key factors influencing the compound’s stability during long-term storage?
Methodological Answer:
- Critical Factors:
- Moisture Sensitivity: Store under anhydrous conditions (desiccator with PO).
- Temperature: Stability decreases above –20°C; use cryogenic storage for >6-month preservation.
- Light Sensitivity: Protect from UV/visible light using amber vials.
- Validation: Accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .
Mechanistic Studies
Q. Q6. How can kinetic isotope effect (KIE) studies elucidate the reaction mechanism of sulfanone derivatives in nucleophilic substitutions?
Methodological Answer:
- Experimental Design:
- Deuterated Analogs: Synthesize deuterium-labeled variants (e.g., CD-substituted pyrrolidine).
- Rate Comparison: Measure reaction rates (e.g., with benzyl chloride) for labeled vs. unlabeled compounds.
- KIE Calculation: A primary KIE () suggests bond-breaking in the rate-determining step (e.g., N–S bond cleavage).
- Application: Use stopped-flow spectroscopy or F NMR to track real-time kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
